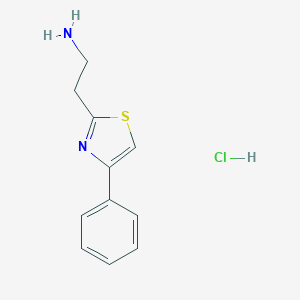

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

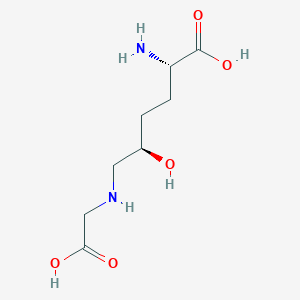

The compound "2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives, which are structurally related to the compound . Thiazoles are a class of heterocyclic compounds containing a ring with sulfur and nitrogen as the heteroatoms. They are known for their importance in medicinal chemistry due to their presence in many biologically active molecules .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thioamides with α-haloketones or α-haloesters. For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, other thiazole derivatives were synthesized through reactions involving carbothioamides and halogenated compounds . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques such as FTIR and NMR, and their crystal structures can be determined by X-ray diffraction methods . The molecular geometry can be optimized using density functional theory (DFT) to predict the electronic structure and reactivity . The crystal structure of a related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, shows that the molecule is non-planar and stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For instance, the spontaneous aerobic oxidation of ethyl 2-phenyl-2-(thiazol-2-yl)acetate leads to the formation of ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate, indicating a potential degradation pathway . The reactivity of thiazole derivatives can also be explored through molecular docking studies to assess their potential as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as bond lengths, bond angles, and torsion angles, can be calculated theoretically and compared with experimental data . The vibrational assignments and chemical shifts provide insights into the electronic environment of the molecules. The molecular electrostatic potential (MEP) map can reveal the sites of hydrogen bonding and the distribution of electronic density .

科学的研究の応用

Biological Activities and Therapeutic Potential

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride is part of the broader class of thiazole derivatives, which have been extensively investigated for their biological activities and potential therapeutic applications. Thiazole derivatives demonstrate a wide range of biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, anti-inflammatory, and antiparkinsonian activities. These compounds have been a focal point of research due to their therapeutic potential and the opportunity for structural modification to enhance their bioactivity (Sharma et al., 2019).

Chemotherapy and Drug Design

Recent studies have emphasized the importance of thiazole derivatives in chemotherapy and drug design, showcasing their role in the development of new drugs with lesser side effects and enhanced efficacy. Thiazole derivatives have been identified as promising candidates for anticancer and antimicrobial therapy, highlighting the versatility of the thiazole scaffold in medicinal chemistry. The ongoing synthesis and evaluation of novel thiazole compounds, driven by their potent biological activities, indicate a significant interest in the development of thiazole-based therapeutic agents (Leoni et al., 2014; Leoni et al., 2014).

Pharmacokinetics and Drug Interaction

Understanding the pharmacokinetics and interactions of thiazole derivatives with biological systems is crucial for optimizing their therapeutic potential. Investigations into the molecular interactions between newly synthesized thiazole compounds and various drug targets/enzymes have led to the discovery of new drug molecules, advancing the knowledge of their modes of action. This research contributes to the design of more active biological agents through modifications and derivatizations, showcasing the dynamic nature of thiazole derivatives in drug discovery and development (Gomaa & Ali, 2020).

Antioxidant Properties

Thiazole derivatives have also been explored for their antioxidant properties, with various studies demonstrating their potential in mitigating oxidative stress and related pathological conditions. The design and synthesis of thiazole compounds with enhanced antioxidant activity are of significant interest, highlighting the potential of these compounds in the development of antioxidant therapies (Laroum et al., 2019).

将来の方向性

Thiazoles and their derivatives have been the focus of many research studies due to their wide range of biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules . The development of new thiazole-based compounds with potent antitumor, antioxidant, and antimicrobial activities is a promising area of research .

作用機序

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds are greatly influenced by the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer activities .

特性

IUPAC Name |

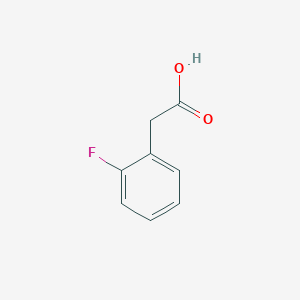

2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONWWOZXJJXGGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583267 |

Source

|

| Record name | 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124534-88-9 |

Source

|

| Record name | 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)

![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)